Product packaging for 7-(Benzyloxy)-6-hydroxyhept-2-en-4-one(Cat. No.:CAS No. 651738-88-4)

7-(Benzyloxy)-6-hydroxyhept-2-en-4-one

Cat. No.: B12527895
CAS No.: 651738-88-4
M. Wt: 234.29 g/mol
InChI Key: IYHAOOCADLGOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance and Research Imperatives for Complex Organic Molecules

Complex organic molecules are the bedrock of numerous scientific and industrial advancements, playing a pivotal role in fields ranging from medicine to materials science. nih.govwikipedia.org The ability to design and synthesize these intricate structures is a testament to the evolution of organic chemistry as a discipline. wikipedia.org These molecules often serve as the active components in pharmaceuticals, agrochemicals, and advanced materials. nih.govgoogle.com The pursuit of novel complex organic molecules is driven by several key imperatives:

Drug Discovery and Development: Many diseases are addressed by small molecule drugs that interact with specific biological targets. The structural complexity of these molecules is often directly related to their efficacy and selectivity. nih.gov

Advancements in Materials Science: The development of new materials with unique properties, such as polymers and nanomaterials, relies heavily on the precise construction of complex organic scaffolds. wikipedia.org

Understanding Biological Processes: Synthesizing complex natural products and their analogs allows researchers to probe and understand fundamental biological pathways.

The study of molecules like 7-(Benzyloxy)-6-hydroxyhept-2-en-4-one is a direct response to these imperatives, offering a scaffold that can be potentially modified to create a diverse range of functional molecules.

Historical Overview of Analogous Chemical Structures and their Relevance

The core structure of this compound belongs to the class of α,β-unsaturated ketones, a family of compounds with a rich history in organic chemistry. mdpi.com These compounds, characterized by a conjugated system of a carbonyl group and a carbon-carbon double bond, are known for their versatile reactivity. mdpi.com

Historically, the synthesis of α,β-unsaturated ketones has been dominated by the aldol (B89426) condensation reaction , a cornerstone of carbon-carbon bond formation. wikipedia.org This reaction, discovered in the 19th century, involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to the α,β-unsaturated product. wikipedia.orgthegoodscentscompany.com

The relevance of analogous structures can be seen in various contexts:

Natural Products: Many natural products feature the α,β-unsaturated ketone motif, exhibiting a wide range of biological activities. msu.edu

Pharmaceuticals: This structural unit is present in numerous drug molecules, where it can act as a Michael acceptor, interacting with biological nucleophiles.

Flavor and Fragrance Industry: Simpler heptenone derivatives, such as methyl heptenone, are used in the flavor and fragrance industry. thegoodscentscompany.com

The inclusion of a benzyloxy group in the structure of this compound introduces another layer of chemical significance. The benzyl (B1604629) group is a common protecting group for alcohols in multi-step organic synthesis due to its relative stability and the various methods available for its removal. rsc.orgnih.gov

Current Research Landscape Pertaining to Heptenone Derivatives and Related Scaffolds

Current research on heptenone derivatives and related α,β-unsaturated ketones is vibrant and multifaceted. Key areas of investigation include:

Asymmetric Synthesis: A major focus is the development of stereoselective methods to control the three-dimensional arrangement of atoms in these molecules. This is particularly crucial for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity.

Catalysis: The use of novel catalysts, including organocatalysts and transition metal complexes, to improve the efficiency and selectivity of reactions for synthesizing these compounds is an active area of research.

Medicinal Chemistry: Researchers are actively exploring the potential of new heptenone derivatives as therapeutic agents. For instance, α,β-unsaturated ketones have been investigated for their potential as anticancer agents due to their ability to induce apoptosis and inhibit key cellular enzymes. nih.gov

Materials Science: The polymerization of α,β-unsaturated carbonyl compounds is a cornerstone of the polymer industry, and research continues to explore new monomers for the creation of advanced materials. mdpi.com

While specific research focusing solely on this compound is not yet widely published, the broader research landscape for analogous structures suggests its potential as a valuable building block in these and other areas of chemical science. The combination of a reactive α,β-unsaturated ketone system with a protected hydroxyl group makes it a versatile intermediate for the synthesis of more complex target molecules.

Interactive Data Table: Properties of Analogous Compounds

To provide context for the potential properties of this compound, the following table presents data for related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
(E)-6-hydroxyhept-2-en-4-oneC7H12O2128.17α,β-unsaturated ketone, secondary alcohol
7-Hydroxy-6-methylheptan-2-oneC8H16O2144.21Ketone, primary alcohol
6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-oneC17H16O2252.31Ketone, benzyl ether, aromatic ring
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-oneC15H22O3250.33Ketone, tertiary alcohol, benzyl ether

This table is for illustrative purposes and is based on data from publicly available chemical databases. nih.govmsu.eduthegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O3 B12527895 7-(Benzyloxy)-6-hydroxyhept-2-en-4-one CAS No. 651738-88-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651738-88-4

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

6-hydroxy-7-phenylmethoxyhept-2-en-4-one

InChI

InChI=1S/C14H18O3/c1-2-6-13(15)9-14(16)11-17-10-12-7-4-3-5-8-12/h2-8,14,16H,9-11H2,1H3

InChI Key

IYHAOOCADLGOHV-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CC(COCC1=CC=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Benzyloxy 6 Hydroxyhept 2 En 4 One

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 7-(benzyloxy)-6-hydroxyhept-2-en-4-one reveals several plausible disconnection points, guiding the strategic development of a synthetic plan. The core structure features an α,β-unsaturated ketone and a β-hydroxy ketone, suggesting that an aldol (B89426) condensation is a primary and logical disconnection.

Primary Disconnection (Aldol Condensation): The most apparent disconnection is at the C4-C5 bond, which breaks the molecule into two simpler fragments: a protected hydroxy-aldehyde and an enolate precursor. This approach is a classic strategy for the formation of β-hydroxy ketones.

Fragment 1: 3-(Benzyloxy)-2-hydroxypropanal. This chiral aldehyde fragment contains the protected hydroxyl group and the stereocenter.

Fragment 2: But-2-en-one or a related enolate equivalent. This fragment provides the α,β-unsaturated system.

An alternative disconnection can be envisioned at the C2-C3 double bond, suggesting a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination to construct the enone moiety. However, the aldol approach is generally more convergent and allows for better control of the stereochemistry at C6.

Enantioselective Synthesis of this compound

Achieving stereocontrol at the C6 position is a critical aspect of the synthesis of this compound. Several enantioselective strategies can be employed to this end.

Chiral Catalysis Approaches for Stereocontrol

Chiral catalysts can be utilized to directly influence the stereochemical outcome of the key bond-forming reactions. In the context of an aldol condensation, a proline-catalyzed or a metal-based chiral Lewis acid-catalyzed reaction between a suitable aldehyde and ketone precursor could afford the desired enantiomer of the product. The choice of catalyst and reaction conditions is paramount in achieving high enantioselectivity.

Chiral Auxiliary-Based Strategies

An alternative to chiral catalysis is the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule to one of the starting materials to direct the stereochemical course of the reaction. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be appended to the ketone fragment. The auxiliary would then be removed in a subsequent step after the stereocenter at C6 has been established.

Chiral Pool Synthetic Routes Utilizing Natural Precursors

The "chiral pool" approach leverages readily available and enantiomerically pure natural products as starting materials. For the synthesis of this compound, a suitable starting material from the chiral pool could be a protected form of a natural amino acid like serine or a carbohydrate derivative. These precursors would already possess the desired stereochemistry, which can be carried through the synthetic sequence to the final target molecule. The synthesis of analogues of gingerol, which share a similar structural framework, has been successfully achieved using this strategy. nih.govresearchgate.net

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, addition reactions like the aldol condensation are inherently more atom-economical than substitution or elimination reactions.

Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents and reagents should be avoided or replaced with safer alternatives. For example, exploring water or other green solvents as the reaction medium for the key synthetic steps.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Chiral catalysts, as mentioned in section 2.2.1, are a prime example of this principle in action, as a small amount of the catalyst can generate a large amount of the desired product.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: While not always feasible for complex synthetic targets, the use of starting materials derived from renewable resources is a key aspect of green chemistry. The chiral pool approach, which utilizes natural products, aligns with this principle. rsc.org

By integrating these principles into the synthetic design, the environmental impact of producing this compound can be significantly minimized.

Chemoenzymatic and Biocatalytic Approaches for Targeted Transformations

The integration of enzymatic reactions into classical organic synthesis, known as a chemoenzymatic approach, provides a versatile platform for the construction of intricate molecular architectures. For a molecule such as this compound, which features a chiral hydroxyl group and an α,β-unsaturated ketone moiety, biocatalysis offers significant advantages in controlling stereochemistry and minimizing the need for complex protecting group strategies.

The key to a successful chemoenzymatic synthesis of this compound lies in the strategic application of specific enzymes to introduce the desired chirality and functional groups.

One of the most critical transformations is the stereoselective reduction of a prochiral diketone precursor to introduce the (S)- or (R)-6-hydroxy group. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are exceptionally well-suited for this purpose. researchgate.netnih.gov These enzymes, often dependent on a nicotinamide (B372718) cofactor (NADH or NADPH), can exhibit high enantioselectivity in the reduction of a wide range of ketone substrates. researchgate.netnih.gov For the synthesis of the target compound, a hypothetical precursor such as 7-(benzyloxy)hept-2-en-4,6-dione could be subjected to enzymatic reduction. The choice of enzyme would be crucial in determining the stereochemical outcome at the C6 position.

Another potential enzymatic step involves the use of lipases. Lipases are versatile hydrolases that can be employed for the kinetic resolution of racemic alcohols or the enantioselective acylation or deacylation of hydroxyl groups. ebrary.net In a potential synthetic route, a racemic mixture of this compound could be resolved using a lipase (B570770) to selectively acylate one of the enantiomers, allowing for their separation. For instance, lipases from Candida antarctica (such as Novozym 435) and Pseudomonas cepacia are known for their broad substrate scope and high enantioselectivity in such resolutions. tandfonline.comnih.gov

The formation of the β-hydroxy ketone moiety could, in principle, be achieved through an aldol addition reaction. libretexts.org Aldolases, particularly type II aldolases which utilize a divalent metal ion cofactor, catalyze the stereoselective addition of a donor molecule (like acetone) to an acceptor aldehyde. nih.gov A plausible biocatalytic approach could involve the aldol addition of a suitable donor to an aldehyde precursor containing the benzyloxy group, thereby constructing the carbon skeleton with inherent stereocontrol.

Table 1: Potential Enzymes for the Synthesis of this compound Precursors

Enzyme ClassSpecific Enzyme ExampleReaction TypeSubstrate MoietyPotential Outcome
Ketoreductase (KRED)KRED from Lactobacillus kefirAsymmetric ReductionProchiral KetoneEnantiomerically enriched 6-hydroxy group
Alcohol Dehydrogenase (ADH)ADH from Rhodococcus ruberAsymmetric ReductionProchiral KetoneEnantiomerically enriched 6-hydroxy group
LipaseCandida antarctica Lipase B (Novozym 435)Kinetic ResolutionRacemic 6-hydroxy groupSeparation of enantiomers via selective acylation
AldolaseFructose-1,6-bisphosphate aldolaseAldol AdditionAldehyde and KetoneStereoselective formation of a β-hydroxy ketone

To enhance the efficiency and sustainability of the synthesis, multiple enzymatic reactions can be combined in a one-pot cascade sequence. This approach minimizes intermediate purification steps, reduces solvent waste, and can drive unfavorable equilibria towards product formation.

A hypothetical multi-enzymatic cascade for the synthesis of this compound could commence with an aldolase-catalyzed reaction to form a β-hydroxy ketone intermediate. This intermediate could then be directly subjected to a stereoselective reduction using a ketoreductase in the same reaction vessel. Such a cascade would require careful selection of enzymes that are compatible with each other's optimal reaction conditions (pH, temperature, and cofactors).

For cofactor-dependent enzymes like KREDs, an efficient cofactor regeneration system is essential for a cost-effective process. This is often achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), which regenerates the consumed NADH or NADPH.

Table 2: Hypothetical Multi-Enzymatic Cascade for this compound

StepEnzymeReactionFunction
1AldolaseAldol AdditionFormation of the β-hydroxy ketone backbone
2Ketoreductase (KRED)Asymmetric ReductionStereoselective introduction of the 6-hydroxy group
3Glucose Dehydrogenase (GDH)Cofactor RegenerationRegeneration of NADPH for the KRED reaction

The development of such multi-enzymatic systems represents a frontier in biocatalysis, offering a green and highly efficient alternative to traditional synthetic methods for producing complex chiral molecules like this compound.

Exploration of Derivatives and Analogs of 7 Benzyloxy 6 Hydroxyhept 2 En 4 One

Design Principles for Structural Diversification and Chemical Space Exploration

The structural framework of 7-(Benzyloxy)-6-hydroxyhept-2-en-4-one presents multiple avenues for diversification to explore the surrounding chemical space. Key design principles revolve around systematically modifying its core scaffold and peripheral functionalities. The exploration of chemical space for derivatives of this compound is guided by principles of maintaining or enhancing biological activity while improving physicochemical properties.

A primary strategy involves leveraging computational tools for in-silico design. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can be employed to understand the spatial arrangement of functional groups and their influence on biological targets. By creating a pharmacophore model based on the known activity of the parent compound, researchers can predict which modifications are likely to yield favorable interactions.

Another key principle is the concept of privileged structures. While this compound itself may not be a classic privileged structure, its components, such as the benzyloxy group, are common in biologically active molecules. Exploring derivatives that incorporate this compound into larger, known privileged scaffolds can be a fruitful approach.

Furthermore, the principle of "vectorial" diversification allows for the systematic exploration of substituents around the core. This involves fixing one part of the molecule while varying another, allowing for a clear understanding of the SAR at each position. For instance, the aromatic ring of the benzyloxy group can be substituted with various electron-donating or electron-withdrawing groups to probe electronic and steric requirements for activity.

Synthesis of Structure-Activity Relationship (SAR) Probes Based on this compound

The synthesis of a focused library of analogs is crucial for elucidating the Structure-Activity Relationship (SAR) of this compound. This involves strategic modifications to both the core scaffold and its side chains.

Scaffold Modification Strategies

Scaffold modification, or "scaffold hopping," aims to replace the central hept-2-en-4-one (B14161202) backbone with other structurally related or isosteric cores while retaining key pharmacophoric features. This can lead to the discovery of novel intellectual property and improved drug-like properties.

One potential strategy is the cyclization of the acyclic core to create more rigid structures. For example, an intramolecular aldol (B89426) condensation could yield cyclic analogs. Another approach involves multicomponent reactions to construct more complex bicyclic systems incorporating the β-benzyloxy and β-hydroxy motifs. nih.gov Such strategies can lead to diastereomeric products, which can be separated and tested individually to explore the impact of stereochemistry on activity. nih.gov

The table below outlines potential scaffold modifications for this compound.

Original Scaffold Modification Strategy Resulting Scaffold Rationale
Acyclic hept-2-en-4-oneIntramolecular Aldol CondensationCyclohexenone derivativeIncreased rigidity, potential for new interactions
Acyclic hept-2-en-4-onePictet-Spengler ReactionTetrahydro-β-carboline derivativeIntroduction of a known privileged scaffold
Acyclic hept-2-en-4-onePaal-Knorr SynthesisPyrrole or furan (B31954) derivativeIsosteric replacement of the enone system

Side-Chain Diversification Techniques

Systematic modification of the side chains of this compound is a fundamental approach to fine-tuning its biological activity.

The benzyloxy group is a prime target for diversification. The benzyl (B1604629) group can be replaced with other substituted benzyl groups or different aromatic or heteroaromatic rings to explore the impact of sterics and electronics at this position. This can be achieved by Williamson ether synthesis with a variety of substituted benzyl halides. Studies on related benzyloxy-containing compounds have shown that substituents on the phenyl ring can significantly impact biological activity. nih.govnih.gov

The hydroxyl group at the 6-position offers another point for modification. It can be acylated to form esters, etherified to introduce different alkyl or aryl groups, or oxidized to a ketone. These modifications can influence the compound's hydrogen bonding capacity and metabolic stability.

The enone moiety also presents opportunities for diversification. The double bond can be reduced or epoxidized, and the ketone can be converted to other functional groups such as an oxime or a hydrazone.

The table below details potential side-chain diversification strategies.

Functional Group Modification Reagents/Conditions Purpose
Benzyloxy GroupSubstitution on Phenyl RingSubstituted Benzyl Halides, BaseProbe steric and electronic effects
Hydroxyl GroupAcylationAcid Chlorides/Anhydrides, BaseIntroduce ester functionality, alter polarity
Hydroxyl GroupEtherificationAlkyl Halides, BaseModify hydrogen bonding capacity
AlkeneReductionH₂, Pd/CRemove unsaturation, increase flexibility
KetoneReductionNaBH₄Convert to secondary alcohol

Library Synthesis and High-Throughput Methodologies for Analog Generation

To efficiently explore the chemical space around this compound, library synthesis and high-throughput methodologies are indispensable. These approaches enable the rapid generation of a large number of analogs for biological screening.

Parallel synthesis is a key technique for generating a library of derivatives. This can be performed on a solid phase or in solution phase using automated or semi-automated synthesizers. For instance, a common intermediate possessing the core scaffold can be dispensed into an array of reaction vessels, and then a diverse set of building blocks can be added to each vessel to generate a library of final compounds.

One could envision a library synthesis campaign starting from a common precursor to this compound. This precursor could be subjected to a variety of reaction conditions in a parallel format to introduce diversity at multiple positions. For example, a library of analogs with different benzyloxy substituents could be created by reacting the parent alcohol with a collection of benzyl halides. nih.gov

High-throughput purification techniques, such as preparative High-Performance Liquid Chromatography (HPLC), are essential for isolating the library members in sufficient purity for biological testing. nih.gov The purity and identity of the synthesized compounds are typically confirmed using analytical techniques like LC-MS and NMR spectroscopy.

The design of such libraries can be guided by computational methods to ensure that the synthesized compounds cover a diverse range of chemical properties. This approach, known as diversity-oriented synthesis, aims to produce structurally complex and diverse small molecules from simple starting materials.

The following table summarizes a hypothetical high-throughput synthesis workflow for generating analogs of this compound.

Step Methodology Building Blocks Expected Outcome
1. Scaffold SynthesisMulti-step solution-phase synthesisCommercially available starting materialsGram-scale quantity of a key intermediate
2. Parallel DiversificationAutomated parallel synthesisLibrary of substituted benzyl halidesArray of benzyloxy-modified analogs
3. Further ModificationParallel acylation/etherificationLibrary of acid chlorides/alkyl halidesArray of analogs modified at the hydroxyl group
4. PurificationPreparative HPLC-Purified library of individual compounds
5. AnalysisLC-MS, NMR-Confirmed structures and purities of library members

By employing these systematic approaches to design, synthesis, and library generation, the chemical space around this compound can be effectively explored, paving the way for the discovery of novel derivatives with potentially enhanced properties.

Mechanistic and Biological Studies of 7 Benzyloxy 6 Hydroxyhept 2 En 4 One in Vitro and Molecular Level

Application of 7-(Benzyloxy)-6-hydroxyhept-2-en-4-one as Chemical Probes for Target Validation

The absence of data precludes the creation of the proposed data tables and a list of mentioned chemical compounds. This highlights a significant gap in the current scientific knowledge base regarding this compound and suggests that this compound has not been a subject of detailed biological investigation or that such research has not been published in indexed scientific journals.

Further research would be necessary to be initiated to determine the potential biological significance of this compound. Until such studies are conducted and their findings disseminated, a comprehensive and scientifically accurate article on the specific molecular and cellular activities of this compound cannot be constructed.

Computational and Theoretical Chemistry Studies on 7 Benzyloxy 6 Hydroxyhept 2 En 4 One

Molecular Modeling and Docking Simulations for Target Interaction Prediction

No molecular modeling or docking studies for 7-(Benzyloxy)-6-hydroxyhept-2-en-4-one have been identified in the public domain. Such studies would be instrumental in predicting its potential biological targets by simulating its binding affinity and mode of interaction with various proteins.

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no available reports on quantum chemical calculations, such as Density Functional Theory (DFT) analyses, for this compound. These calculations would provide insights into its electronic properties, including the distribution of electron density, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which are crucial for understanding its reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

A search for Quantitative Structure-Activity Relationship (QSAR) models incorporating this compound yielded no results. QSAR studies are essential for correlating the structural features of a series of compounds with their biological activities, thereby enabling the prediction of the potency of new analogs.

Machine Learning Applications in Molecular Design and Property Prediction

No machine learning models specifically trained on or for the prediction of properties of this compound were found. While machine learning is a powerful tool in drug discovery for designing novel molecules and predicting their characteristics, its application to this specific compound has not been documented in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

There is no published research on the conformational analysis or molecular dynamics simulations of this compound. These computational methods are vital for exploring the molecule's three-dimensional structure, flexibility, and behavior over time in a simulated biological environment.

Advanced Spectroscopic and Analytical Techniques for Research on 7 Benzyloxy 6 Hydroxyhept 2 En 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 7-(benzyloxy)-6-hydroxyhept-2-en-4-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to establish connectivity within the molecule.

¹H NMR: This experiment would provide information on the chemical environment of each proton, its multiplicity (splitting pattern), and the number of neighboring protons. The benzylic protons and the protons of the phenyl group would appear in distinct regions of the spectrum. The olefinic protons of the enone system would also have characteristic chemical shifts.

¹³C NMR: This experiment would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ketone, the olefinic carbons, the carbons of the benzyl (B1604629) group, and the aliphatic carbons of the heptane (B126788) chain.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the heptene (B3026448) chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as the benzyl group to the main chain.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
H-1~1.9Doublet
H-2~6.8Doublet of Quartets
H-3~6.1Doublet
H-5~2.7Doublet
H-6~4.0Multiplet
H-7~3.5Doublet
-OHVariableSinglet (broad)
-CH₂-Ph~4.5Singlet
-Ph~7.3Multiplet

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (ppm)
C-1~18
C-2~145
C-3~130
C-4~198
C-5~50
C-6~75
C-7~72
-CH₂-Ph~70
-C (ipso)~138
-C (ortho, meta, para)~127-129

Advanced Mass Spectrometry for Mechanistic Pathway Analysis and In Vitro Metabolite Identification

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are essential for determining the elemental composition of a molecule and for studying its fragmentation patterns. This information is vital for confirming the molecular weight and for gaining insights into the molecule's structure and stability.

For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization methods. The resulting mass spectrum would show the molecular ion peak ([M+H]⁺ or [M+Na]⁺), and its accurate mass would be used to confirm the elemental formula (C₁₄H₁₈O₃).

Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern would provide structural information. For instance, the loss of the benzyl group or water would be expected fragmentation pathways.

Expected Mass Spectrometry Fragmentation for this compound

Fragmentm/z (Expected)Description
[M+H]⁺235.1334Protonated molecule
[M+Na]⁺257.1153Sodiated adduct
[M-H₂O+H]⁺217.1228Loss of water
[M-C₇H₇+H]⁺143.0708Loss of the benzyl group
[C₇H₇]⁺91.0548Benzyl cation

In the context of mechanistic pathway analysis, isotope labeling studies could be performed where, for example, an ¹⁸O is incorporated into the hydroxyl group. The mass shift in the molecular ion and its fragments would confirm the position of the label and provide insights into reaction mechanisms. For in vitro metabolite identification, the compound could be incubated with liver microsomes, and the resulting mixture analyzed by LC-MS to identify potential metabolites, such as hydroxylated or glucuronidated products.

X-ray Crystallography of this compound and its Co-crystals/Complexes

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of high quality is required. If this compound is a solid at room temperature, it could be crystallized from a suitable solvent or solvent mixture.

A successful X-ray diffraction experiment would yield precise information on:

Bond lengths and angles.

The conformation of the heptene chain.

The relative stereochemistry of the chiral centers (if the molecule is chiral and crystallizes as a single enantiomer or a racemate).

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and the ketone.

If the compound is difficult to crystallize on its own, forming co-crystals with other molecules (co-formers) can sometimes facilitate crystallization. The analysis of co-crystals can also provide insights into non-covalent interactions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Stereochemical Assignment

This compound possesses a stereocenter at the C-6 position. Determining the absolute configuration (R or S) of this stereocenter is crucial. Chiroptical spectroscopy techniques are powerful methods for this purpose.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The n→π* and π→π* electronic transitions of the enone chromophore are sensitive to the stereochemistry of the molecule. The experimental ECD spectrum would be compared with the spectrum predicted by quantum chemical calculations for both the (R) and (S) enantiomers. A good match between the experimental and a calculated spectrum would allow for the assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. The VCD spectrum provides a wealth of stereochemical information from the vibrational modes of the entire molecule. Similar to ECD, the experimental VCD spectrum would be compared with theoretical spectra of the possible stereoisomers to determine the absolute configuration.

Future Perspectives and Emerging Research Directions for 7 Benzyloxy 6 Hydroxyhept 2 En 4 One

Emerging Synthetic Strategies and Technologies for Analog Development

The development of novel analogs based on the 7-(benzyloxy)-6-hydroxyhept-2-en-4-one core is critical for exploring the chemical space around this pharmacophore. researchgate.net Research into related natural products, such as 6-gingerol, has inspired the creation of numerous synthetic and semi-synthetic derivatives to establish structure-activity relationships. researchgate.net Future strategies are moving towards simpler and more robust chemistries for generating libraries of these analogs. bgu.ac.il

Emerging synthetic approaches focus on efficiency, stereocontrol, and diversity. Key reactions in the synthesis of the core heptenone structure include aldol (B89426) condensations to form the carbon backbone, followed by controlled oxidations and reductions. nih.gov For instance, the cross aldol condensation between appropriate aldehydes and ketones remains a fundamental strategy. nih.gov Advances in catalysis, such as the use of more selective hydrogenation catalysts (e.g., palladium on charcoal) or milder oxidation agents, are enabling higher yields and cleaner reactions. nih.gov

A comparative look at potential synthetic strategies highlights the options available to chemists for analog development:

Strategy Description Key Reactions Advantages Reference
Semi-synthesis Modification of a readily available natural product, such as 6-gingerol, purified from ginger extract.Dehydration, Hydrogenation, AcylationUtilizes a complex, naturally formed starting material; fewer steps. nih.gov
Total Synthesis Construction of the molecule from simple, commercially available precursors like vanillin (B372448) and 2,4-nonanedione.Aldol Condensation, Hydrogenation, OxidationFull control over the structure; allows for unnatural isomers and extensive analoging. nih.govnih.gov
Catalytic Methods Use of advanced catalysts to control stereochemistry and improve reaction efficiency.Asymmetric Hydrogenation, Directed ReductionsHigh stereoselectivity, lower catalyst loadings, milder conditions. acs.orgacs.org
Flow Chemistry Performing reactions in continuous-flow reactors instead of batch flasks.Miniaturized Condensations, PurificationsImproved safety, scalability, and potential for automation.

These evolving synthetic toolkits will accelerate the creation of diverse analogs, enabling a more thorough investigation of this compound class.

Advancements in Chemical Biology Applications and Probe Development

Chemical probes are indispensable tools for dissecting complex biological processes, validating new drug targets, and understanding disease mechanisms. nih.govyoutube.com They are high-quality small molecules designed to modulate a specific biological target with high potency and selectivity. febs.org The this compound scaffold is an excellent candidate for development into a chemical probe. Its α,β-unsaturated ketone (enone) moiety can act as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues like cysteine or lysine (B10760008) on a target protein. youtube.com

The development process involves optimizing a biologically active molecule into a tailored probe, which may include the addition of a reporter tag (e.g., a fluorophore or biotin) for visualization or pull-down experiments. researchgate.net These labeled probes are crucial for target identification, studying ligand-target interactions, and confirming target engagement in cells. researchgate.net

Future applications for probes derived from this scaffold could include:

Target Identification: Using reactivity-based probes to covalently label and identify the protein targets of this compound class in complex biological systems. youtube.com

Mechanism of Action Studies: Employing probes to understand how these molecules exert their biological effects at a molecular level. researchgate.net

Target Validation: Providing chemical tools to complement genetic approaches for validating the role of a specific protein in a disease pathway. youtube.com

Online resources like the Chemical Probes Portal provide expert guidance on the selection and use of high-quality probes, which is essential for generating reproducible and reliable scientific data. nih.govchemicalprobes.org As high-quality probes are still needed for a large portion of the human proteome, developing new ones from scaffolds like this compound is a high-impact area of research. febs.org

Integration of Artificial Intelligence and Automation in Organic Synthesis Research

For a molecule like this compound and its future analogs, AI can play several key roles:

Retrosynthetic Analysis: AI software can propose multiple synthetic pathways, starting from commercially available materials, allowing chemists to choose the most efficient and cost-effective route. nih.govresearchgate.net

Reaction Outcome Prediction: Machine learning models can predict the likely success and yield of a reaction under various conditions, reducing trial-and-error experimentation. wiley.com

De Novo Design: Generative AI models can design novel analogs with desired properties, which can then be synthesized and tested. acs.org

Technology Application in Synthesis of this compound Analogs Potential Impact Reference
AI-Powered Retrosynthesis Proposing novel and efficient multi-step routes to complex analogs.Reduces planning time; uncovers non-intuitive synthetic strategies. criver.comresearchgate.net
Machine Learning Models Predicting reaction conditions (catalyst, solvent, temperature) and yields.Optimizes reactions with fewer experiments; increases overall efficiency. wiley.com
Automated Synthesis Platforms Executing the AI-designed synthetic sequences using robotic systems.Increases throughput for analog library creation; improves reproducibility. wiley.comnih.gov
Generative AI Designing new molecular structures based on the core scaffold for desired biological activity.Accelerates the design-make-test cycle of drug discovery. acs.org

Potential as a Key Synthetic Intermediate or Scaffold for Other Complex Molecules

Beyond its own potential biological activity, this compound is a versatile synthetic intermediate. Its structure contains multiple reactive sites that can be selectively manipulated, making it a valuable building block for constructing more complex molecular architectures. acs.org The enone functional group is a particularly powerful synthon, known for its participation in a wide range of carbon-carbon bond-forming reactions. youtube.com

The strategic placement of the benzyl (B1604629) ether protecting group on the C6-hydroxyl is key. This group is stable to many reaction conditions but can be readily removed at a later stage, unmasking the hydroxyl group for further functionalization. This allows for a modular approach to synthesis, where the core is first assembled and then elaborated upon.

Potential applications as a synthetic scaffold include:

Cascade Reactions: The enone can act as an Michael acceptor to initiate cascade reactions, allowing for the rapid construction of polycyclic systems from simple precursors in a single step. acs.orgresearchgate.net

Synthesis of Heterocycles: Enaminones, which can be derived from the ketone, are valuable building blocks for a wide variety of nitrogen- and oxygen-containing heterocyclic compounds. mdpi.com

Natural Product Total Synthesis: The chiral backbone of this compound could serve as a key fragment in the total synthesis of larger, more complex natural products, such as diterpenes or polyketides. acs.org

The combination of a reactive enone, a chiral center, and a selectively removable protecting group makes this compound a powerful platform for the efficient synthesis of diverse and complex molecules. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.